molecular formula C8H10FNO B15320869 O-[2-(4-fluorophenyl)ethyl]hydroxylamine CAS No. 863991-20-2

O-[2-(4-fluorophenyl)ethyl]hydroxylamine

Cat. No.: B15320869
CAS No.: 863991-20-2
M. Wt: 155.17 g/mol
InChI Key: CLXOOUQKESJRRE-UHFFFAOYSA-N
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Description

O-[2-(4-Fluorophenyl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a 4-fluorophenethyl group (C₆H₄F-CH₂CH₂-) attached to the hydroxylamine oxygen.

Properties

CAS No.

863991-20-2

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

O-[2-(4-fluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10FNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2

InChI Key

CLXOOUQKESJRRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Fluorophenethyl)hydroxylamine typically involves the reaction of 4-fluorophenethyl alcohol with hydroxylamine under specific conditions. The reaction can be carried out in an aqueous or organic solvent, often requiring a catalyst to facilitate the process.

Industrial Production Methods: On an industrial scale, the production of O-(4-Fluorophenethyl)hydroxylamine involves large-scale chemical reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: O-(4-Fluorophenethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted hydroxylamines or ethers.

Scientific Research Applications

O-(4-Fluorophenethyl)hydroxylamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and interactions.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which O-(4-Fluorophenethyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's reactivity and binding affinity, making it useful in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares O-[2-(4-fluorophenyl)ethyl]hydroxylamine with structurally related hydroxylamine derivatives:

Compound Name Molecular Formula Substituent Molar Mass (g/mol) Key Applications/Properties References
This compound C₈H₁₀FNO 4-Fluorophenethyl 155.17* Hypothesized use in pharmaceutical intermediates; potential redox activity. N/A†
O-(4-Fluorobenzyl)hydroxylamine hydrochloride C₇H₈FNO·HCl 4-Fluorobenzyl 141.14 (free base) Derivatization agent for carbonyl groups in NMR analysis; storage at 2–8°C.
O-[2-(2-Fluoroethoxy)ethyl]hydroxylamine hydrochloride C₄H₁₀FNO₂·HCl 2-Fluoroethoxyethyl 169.59 (free base) Structural studies; predicted collision cross-section data for mass spectrometry.
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine C₈H₇F₄NO₂ 4-Trifluoromethoxybenzyl 249.15 Pharmaceutical synthesis (e.g., SY281787); enhanced lipophilicity due to CF₃O group.
O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride C₅H₁₆ClNOSi Trimethylsilylethyl 193.73 Stabilized hydroxylamine for silane-based conjugation; used under controlled laboratory conditions.

*Calculated based on molecular formula.

Physicochemical and Functional Comparisons

  • Electronic Effects: The 4-fluorophenethyl group in this compound likely reduces electron density at the hydroxylamine oxygen compared to non-fluorinated analogues, affecting its nucleophilicity. This contrasts with O-[4-(trifluoromethoxy)benzyl]hydroxylamine, where the electron-withdrawing CF₃O group further enhances electrophilic reactivity . The trimethylsilyl group in O-(2-trimethylsilylethyl)hydroxylamine hydrochloride provides steric protection and silicon-mediated stability, making it less reactive toward hydrolysis than fluorinated derivatives .
  • Solubility and Stability :

    • Fluorinated benzyl derivatives (e.g., O-(4-fluorobenzyl)hydroxylamine hydrochloride) exhibit moderate water solubility but require refrigeration (2–8°C) to prevent decomposition, whereas silylated derivatives are typically hydrophobic and stable at room temperature .
    • O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride’s ether linkage may improve solubility in polar aprotic solvents compared to purely aromatic analogues .
  • Biological and Synthetic Utility :

    • 4-Fluorophenyl-containing hydroxylamines (e.g., Pruvanserin Hydrochloride intermediates) are prevalent in CNS-targeting pharmaceuticals due to fluorine’s ability to enhance blood-brain barrier penetration .
    • Derivatives like O-(4-fluorobenzyl)hydroxylamine are critical in analytical chemistry for quantifying pyruvate via hydrazone formation, leveraging fluorine’s distinct NMR chemical shifts (δ 1.91 ppm for methyl hydrogens in hydrazone adducts) .

Research Findings and Limitations

  • Synthetic Challenges : Fluorinated hydroxylamines often require specialized handling (e.g., anhydrous conditions) due to sensitivity to moisture and heat. For example, O-(4-fluorobenzyl)hydroxylamine hydrochloride decomposes above 244°C, necessitating controlled storage .
  • Analytical Utility : Fluorine’s strong inductive effect enables precise quantification in NMR, as demonstrated in ergothioneine studies using 4-fluorophenylhydrazine derivatives .

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